molecular formula C17H24O2 B120969 Falcarindiol CAS No. 225110-25-8

Falcarindiol

Cat. No.: B120969
CAS No.: 225110-25-8
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-YWALDVPYSA-N
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Mechanism of Action

Falcarindiol is a polyacetylenic oxylipin found in food plants of the carrot family (Apiaceae) and has been recognized for its cytotoxic and anti-inflammatory properties .

Target of Action

this compound primarily targets Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the cholesterol transporter ATP-binding cassette transporter A1 (ABCA1), both of which play a crucial role in lipid metabolism .

Mode of Action

this compound activates PPARγ and increases the expression of ABCA1 in cells . The activation of PPARγ can lead to increased expression of ABCA1 . This interaction with its targets results in changes in lipid metabolism, which may be a common mechanism of action for the anticancer and antidiabetic properties of this compound .

Biochemical Pathways

this compound affects the lipid metabolism pathway by activating PPARγ and increasing the expression of ABCA1 . This leads to an increase in lipid content and the number of lipid droplets in cells . The upregulation of ABCA1 in neoplastic tissue indicates a possible role of this transporter in the redistribution of lipids and increased formation of lipid droplets in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats after oral administration of polyynes extract of Oplopanax elatus . .

Result of Action

The activation of PPARγ and increased expression of ABCA1 by this compound lead to an increase in lipid content and the number of lipid droplets in cells . This can lead to endoplasmic reticulum stress and cancer cell death . Furthermore, this compound has been shown to promote cholesterol efflux from macrophages .

Safety and Hazards

Falcarindiol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Falcarindiol has demonstrated health-promoting properties as anti-cancer and anti-inflammatory agents . It has been shown to reduce the tumour number in rat and mouse models . Therefore, this compound is a promising antipathogenic drug candidate for treating Pseudomonas aeruginosa infections and has potential in cancer chemoprevention .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Falcarindiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triple bonds present in the compound.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which can have different biological activities and properties .

Properties

IUPAC Name

(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCNQXNAFCBLLV-YWALDVPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030449
Record name Falcarindiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55297-87-5
Record name Falcarindiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does falcarindiol exert its anti-inflammatory effects?

A1: this compound has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) []. Studies suggest that this effect is mediated through the inhibition of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 1 (Stat1) activation, which are key transcription factors involved in the inflammatory response [].

Q2: Does this compound affect glucose uptake, and if so, how?

A2: Yes, research indicates that this compound can stimulate both basal and insulin-dependent glucose uptake in adipocytes and myotubes []. This effect appears to be partially mediated through activation of peroxisome proliferator-activated receptor gamma (PPARγ) [], a key regulator of glucose and lipid metabolism.

Q3: What is the role of this compound in plant defense mechanisms?

A3: this compound acts as a phytoalexin, a compound produced by plants in response to pathogen attack []. It exhibits antifungal activity, inhibiting the growth of several fungal strains [, ]. This antifungal effect may be attributed to its ability to interact with and disrupt fungal cell membranes [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H24O2, and its molecular weight is 260.37 g/mol.

Q5: What spectroscopic data are available for characterizing this compound?

A5: this compound has been extensively characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) [, , , , , ]
  • Mass Spectrometry (MS) [, , ]
  • Infrared (IR) spectroscopy []

Q6: How do structural modifications of this compound affect its biological activity?

A6: Studies have shown that the presence of a hydroxyl group at the C-3 position of falcarinol-type polyacetylenes is important for their bioactivity, with the oxidized form, falcarinon, exhibiting significantly less growth inhibitory effects []. Additionally, the presence of a terminal double bond in this compound analogues has been linked to potent anti-proliferative effects []. Further SAR studies are needed to fully elucidate the relationship between specific structural features and the diverse biological activities of this compound and its analogues.

Q7: What types of in vitro models have been used to study the biological activity of this compound?

A7: this compound has been investigated in various in vitro models, including:

  • Human cancer cell lines (e.g., colorectal, leukemia, gastric adenocarcinoma) [, , , , , ]
  • Murine macrophage and endothelial cell lines [, , ]
  • Rat primary astrocytes []
  • Human intestinal epithelial cells (both normal and cancerous) []

Q8: Are there any animal studies investigating the potential of this compound?

A8: Yes, animal studies have demonstrated the potential therapeutic benefits of this compound in various contexts. For instance, in a mouse model of Pseudomonas aeruginosa infection, this compound treatment significantly reduced mortality, highlighting its potential as an anti-virulence agent []. Another study in mice demonstrated the protective effects of this compound against carbon tetrachloride-induced hepatotoxicity, likely through its antioxidant activity and induction of glutathione S-transferase enzymes [].

Q9: What analytical methods are commonly used to quantify this compound in plant materials and biological samples?

A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for quantifying this compound [, , , , ]. Gas chromatography-mass spectrometry (GC-MS) is also employed for analysis [].

Q10: Are there rapid and efficient extraction techniques available for isolating this compound from plant sources?

A10: Yes, ultrasonic-assisted extraction (UAE) has proven to be a more efficient and time-saving alternative to traditional extraction methods for isolating polyacetylenes, including this compound, from carrots []. This method utilizes ultrasound waves to enhance the extraction process, resulting in higher yields and reduced extraction times.

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